molecular formula C₂₅H₃₂O₆ B1146664 21-Dehydro Budesonide CAS No. 85234-63-5

21-Dehydro Budesonide

Numéro de catalogue B1146664
Numéro CAS: 85234-63-5
Poids moléculaire: 428.52
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

21-Dehydro Budesonide is a glucocorticoid receptor agonist . It has a molecular formula of C25H32O6 and a molecular weight of 428.52 . It is used in research related to neurological drugs, neurotransmission, nociception, depression, Parkinson’s, schizophrenia, stress and anxiety, glucocorticoids, pain, and inflammation .


Synthesis Analysis

Existing preparation methods of budesonide, which 21-Dehydro Budesonide is derived from, require the utilization of corrosive acids and involve an expensive purification process . A new cost-effective continuous flow process for the synthesis of budesonide has been discussed in research . This process involves parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency .


Molecular Structure Analysis

The molecular structure of 21-Dehydro Budesonide is represented by the SMILES string: CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4C@@HC[C@]3(C)[C@@]2(O1)C(=O)C=O .


Physical And Chemical Properties Analysis

21-Dehydro Budesonide has a density of 1.3±0.1 g/cm³, a boiling point of 572.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . Its molar refractivity is 112.7±0.4 cm³, and it has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Applications De Recherche Scientifique

    Neurology and Pain Management

    • 21-Dehydro Budesonide is used in the field of neurology and pain management .
    • It is used as a reference standard in pharmaceutical research .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

    Asthma Treatment

    • Budesonide, a related compound, has been used in the treatment of asthma .
    • It is used in inhaled corticosteroids (ICSs) which changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .
    • Budesonide is less lipophilic than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .
    • The use of ICSs like Budesonide has changed from a last resort to first-line treatment .

    Pulmonary Surfactant Carrier

    • Budesonide has been used as a carrier in exogenous pulmonary surfactant (EPS) .
    • The clinical benefits of using EPS as a carrier of Budesonide, a non-halogenated corticosteroid with a broad anti-inflammatory effect, have been established .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

    Inhaled Drug Delivery

    • Budesonide has been used in inhaled drug delivery .
    • The introduction of inhaled corticosteroids (ICSs) changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .
    • This was achieved by inhaling a suitable corticosteroid (CS), giving a high, protracted airway concentration at a low total dose, thereby better combining efficacy and tolerance than oral therapy .
    • Budesonide is much less lipophilic, giving it a 100-fold higher water solubility than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .
    • In airway tissue, a Budesonide fraction is reversibly esterified to intracellular fatty acids, a lipophilic conjugate, which prolongs airway efficacy .

    Maintenance and Reliever Therapy (MART)

    • With the development of the budesonide/formoterol combination inhaler (BUD/FORM), Budesonide contributed to the widely used BUD/FORM maintenance and reliever therapy (MART) .
    • Recent studies demonstrated the value of BUD/FORM as a generally recommended as-needed therapy for asthma (“anti-inflammatory reliever”, AIR) .

    COVID-19 Treatment

    • Early treatment with inhaled Budesonide has been used to prevent clinical deterioration in patients with COVID-19 .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

    Treatment of All Degrees of Asthma Severity

    • An established dose response made Budesonide suitable for the treatment of patients with all degrees of asthma severity .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

    Anti-Inflammatory Activity at Blood and Bone Marrow Levels

    • Another mechanism is that the rapidly absorbed bulk fraction, via short plasma peaks, adds anti-inflammatory activity at the blood and bone marrow levels .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

    Influence on International Asthma Management and Treatment Guidelines

    • These abovementioned qualities have all influenced international asthma management and treatment guidelines .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of its use in this field are not provided in the source .

Safety And Hazards

When handling 21-Dehydro Budesonide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

2-[(1S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17?,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEOYIKQUMWUPY-CTPKKYTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2CC3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro Budesonide

Citations

For This Compound
3
Citations
S Hou, M Hindle, PR Byron - Journal of pharmaceutical and biomedical …, 2001 - Elsevier
… identification of impurities 1 and 2 is the two epimers of 21-dehydro-budesonide. … 2 (preliminarily identified as the two epimers of 21-dehydro-budesonide), resolution between the peaks …
Number of citations: 60 www.sciencedirect.com
S Hou - 2001 - search.proquest.com
The kinetics and mechanisms of budesonide degradation in propylene glycol (PG) solutions were investigated. In order to perform a series of accelerated degradation studies, a stability-…
Number of citations: 1 search.proquest.com
G ROTH - … in Steroid Analysis: Proceedings of the …, 1982 - Elsevier Science & Technology
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.